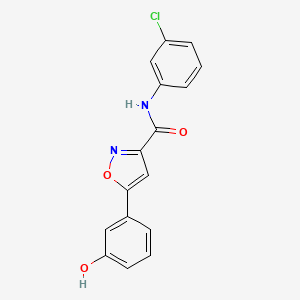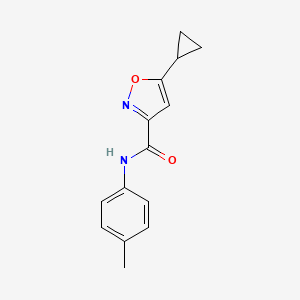
(5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in the 1980s by Pfizer as part of a research program aimed at developing new analgesics. However, it was later discovered to have potent psychoactive effects and has since been classified as a Schedule I controlled substance in the United States.
作用機序
(5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by (5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone leads to the release of various neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA), which are involved in the regulation of pain, mood, and behavior.
Biochemical and Physiological Effects
(5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone has been shown to have a wide range of biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and modulate immune function. It has also been shown to have potent anticonvulsant effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
(5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone is a potent and selective agonist of the CB1 receptor, which makes it a valuable tool for studying the physiological and pharmacological effects of CB1 receptor activation. However, its psychoactive effects and potential for abuse make it difficult to use in human studies, and its status as a controlled substance limits its availability for research purposes.
将来の方向性
There are several potential future directions for research on (5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone and other synthetic cannabinoids. One area of interest is the development of novel synthetic cannabinoids with improved therapeutic profiles and reduced psychoactive effects. Another area of interest is the investigation of the role of the endocannabinoid system in various disease states, and the potential use of synthetic cannabinoids as therapeutic agents. Finally, there is a need for further research on the safety and potential adverse effects of synthetic cannabinoids, particularly in the context of long-term use and abuse.
合成法
(5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone is synthesized using a multi-step process that involves the reaction of 2-cyclopropyl-4,5-dihydrooxazole with 2-methylpiperidin-1-ylmethanone in the presence of various reagents and solvents. The final product is purified using chromatographic techniques to obtain a pure compound.
科学的研究の応用
(5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been shown to have potent analgesic effects in animal models of pain, and has also been investigated for its potential use in the treatment of various neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
特性
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-4-2-3-7-15(9)13(16)11-8-12(17-14-11)10-5-6-10/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDKMTXBXMNYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropyl-1,2-oxazol-3-yl)-(2-methylpiperidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518326.png)
![Ethyl 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B7518327.png)
![N-(2-methoxyphenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518335.png)
![N-(4-fluorophenyl)-3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518337.png)
![5-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7518347.png)



![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B7518382.png)

![1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane](/img/structure/B7518394.png)


